molecular formula C11H5F3N2O2 B15366226 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Cat. No.: B15366226
M. Wt: 254.16 g/mol
InChI Key: LAWSFFMFCYRZDH-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- (CAS: 318-44-5; Molecular Formula: C₁₁H₅F₃N₂O) is a fluorinated quinoline derivative characterized by a hydroxy (-OH) group at position 4, a trifluoromethoxy (-OCF₃) substituent at position 7, and a cyano (-CN) group at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding interactions .

Properties

IUPAC Name

4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)18-7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSFFMFCYRZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a compound within the quinoline family, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H5_5F3_3N2_2O2_2
  • Molecular Weight : Approximately 256.19 g/mol
  • Boiling Point : ~352.3°C
  • Density : 1.32 g/cm³

The unique structure of this compound includes a quinoline ring, a hydroxyl group, and a trifluoromethoxy substituent, which contribute to its lipophilicity and biological activity .

Biological Activities

Research indicates that compounds in the quinoline class, including 3-Quinolinecarbonitrile, exhibit various biological activities:

  • Antimicrobial Properties : The compound has shown potential against a range of pathogens.
  • Anticancer Activity : It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
  • Enzyme Inhibition : Interaction studies suggest that it may inhibit receptor tyrosine kinases and ion channels like potassium channels, impacting cell signaling pathways .

The mechanism of action for 3-Quinolinecarbonitrile involves binding to specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances stability and bioavailability, while the hydroxyl group facilitates interactions with active sites on proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 3-Quinolinecarbonitrile:

Compound NameMolecular FormulaNotable Features
3-Quinolinecarbonitrile, 4-hydroxy-7-methoxyC11_{11}H10_{10}N2_2OContains methoxy instead of trifluoromethoxy
4-Chloro-6,7,8-trifluoro-3-quinolinecarbonitrileC11_{11}H5_{5}ClF3_3N2_2Chlorine substitution; different halogen profile
6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrileC12_{12}H11_{11}N2_2O3_3Acetyloxy group adds complexity; potential for different reactivity

The trifluoromethoxy group significantly alters the compound's biological activity compared to other derivatives .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar quinoline derivatives in inhibiting cancer cell lines, suggesting that 3-Quinolinecarbonitrile may exhibit comparable effects .
  • Enzyme Interaction Studies :
    • Research indicated that compounds similar to 3-Quinolinecarbonitrile effectively inhibited protein kinases involved in cancer pathways, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 3, 4, and 7 exhibit diverse physicochemical and biological properties. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- 318-44-5 C₁₁H₅F₃N₂O 238.17 4-OH, 7-OCF₃, 3-CN High polarity due to -OH; moderate lipophilicity from -OCF₃
4-Chloro-7-(trifluoromethyl)-3-quinolinecarbonitrile 157301-81-0 C₁₁H₄ClF₃N₂ 256.61 4-Cl, 7-CF₃, 3-CN Higher density (1.50 g/cm³); acidic (pKa = -2.08) due to electron-withdrawing Cl and CF₃
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy) - C₁₁H₄F₃N₃O₃ ~283.16 (estimated) 4-OH, 6-NO₂, 7-OCF₃, 3-CN Nitro group increases reactivity; potential toxicity concerns
4-[(3-Chloro-4-fluorophenyl)amino]-6-(phthalimidyl)-7-ethoxy analog - C₂₅H₁₅ClFN₅O₄ 516.87 4-anilino, 6-phthalimidyl, 7-OCH₂CH₃ Bulky substituents reduce solubility; enhanced target binding
Key Observations:
  • Acidity : The chloro-trifluoromethyl analog (pKa = -2.08) is more acidic than the hydroxy-substituted target compound, likely due to the combined electron-withdrawing effects of Cl and CF₃ .
  • Solubility : The hydroxy group in the target compound improves aqueous solubility compared to the ethoxy-phthalimidyl analog, which has bulky, hydrophobic substituents .

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile, and how can purity be maximized?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:

  • Functionalization : Introduce the trifluoromethoxy group at position 7 via nucleophilic substitution using trifluoromethoxybenzene under basic conditions (e.g., KOH) .
  • Cyanation : Position the carbonitrile group at position 3 using a cyano source (e.g., CuCN) in the presence of a palladium catalyst .
  • Hydroxylation : Achieve the hydroxyl group at position 4 via hydrolysis of a chloro intermediate (e.g., using HCl/NaOH) .

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF) to avoid side reactions.
  • Monitor reaction progress with TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., hydroxyl proton at δ 10-12 ppm, CF3_3O at δ 4.5-5.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical techniques include:

Method Purpose Key Observations
NMR Spectroscopy Confirm substituent positionsHydroxyl (δ 10-12 ppm), CF3_3O (δ 4.5-5.5 ppm), nitrile (no proton signal)
FT-IR Identify functional groups-OH stretch (~3200 cm1^{-1}), C≡N (~2240 cm1^{-1})
HPLC Assess puritySingle peak at λ = 254 nm with >95% purity
XRD Determine crystalline form (if applicable)Compare with known polymorphs

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Assess interactions with kinases or topoisomerases using fluorescence-based assays .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity and bioactivity compared to other substituents?

The -OCF3_3 group is strongly electron-withdrawing, which:

  • Enhances Metabolic Stability : Reduces oxidative degradation in vivo compared to -OCH3_3 .
  • Modulates Electronic Effects : Increases electrophilicity at position 3 (cyano group), facilitating nucleophilic additions .
  • Improves Lipophilicity : LogP increases by ~1.5 compared to hydroxylated analogs, enhancing membrane permeability (calculate via computational tools like MarvinSketch) .

Q. Experimental Validation :

  • Compare reaction rates with -OCH3_3 or -CF3_3 analogs in Suzuki-Miyaura couplings.
  • Perform DFT calculations to map electron density distribution .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Common sources of discrepancies include:

  • Purity Variability : Impurities >5% can skew results. Re-test with HPLC-validated samples .
  • Assay Conditions : Differences in cell culture media (e.g., serum concentration) affect compound bioavailability. Standardize protocols (e.g., RPMI-1640, 10% FBS) .
  • Target Selectivity : Screen against a broader panel of enzymes/cell lines to identify off-target effects .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts .
  • Co-Solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin-based formulations .
  • Prodrug Design : Modify the hydroxyl group to a phosphate ester for enhanced aqueous solubility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at position 6 or methyl at position 2. Test for enhanced kinase inhibition .
  • Bioisosteric Replacement : Replace -OCF3_3 with -SCF3_3 or -CF2_2H to assess potency changes .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular Dynamics Simulations : Model interactions with EGFR or Topoisomerase II .
  • Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes at atomic resolution .
  • Metabolomics : Track metabolic pathways via LC-MS/MS in treated cell lines .

Q. How do polymorphic forms affect formulation and bioactivity?

  • Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate Form I (monohydrate) or Form II (anhydrous) .
  • Dissolution Testing : Compare bioavailability of forms using USP Apparatus II (paddle method) .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

  • Reactor Design : Transition from batch to continuous flow reactors for nitration/cyanation steps .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous NaHSO3_3 for nitro intermediates) .
  • Cost Reduction : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based catalysts) for cross-coupling reactions .

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